 
            | REACTION_CXSMILES | [C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8](OCC)(=O)[CH:9]=[CH2:10].[C:15]([O:20]CCO)(=[O:19])[C:16]([CH3:18])=[CH2:17].[C:24](OCCN(CC)CC)(=O)[C:25](C)=[CH2:26]>C(OCCCC)(=O)C.C1(C)C=CC=CC=1>[C:15]([O:20][O:6][C:1](=[O:5])[C:2]1[CH:3]=[CH:8][CH:9]=[CH:10][CH:4]=1)(=[O:19])[C:16]1[CH:17]=[CH:26][CH:25]=[CH:24][CH:18]=1 | 
| Name | 
                                                                                    
                                                                                                                                                                            530                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C(=C)C)(=O)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C=C)(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C(=C)C)(=O)OCCO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C(=C)C)(=O)OCCN(CC)CC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            alkyl                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)OCCCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was prepared                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                A reactor equipped with a stirrer                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |